

31P NMR Chemical Shift of Diphenyl-p-tolylphosphine: A Technical Guide

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Compound of Interest

Compound Name: *Diphenyl-p-tolylphosphine*

Cat. No.: B086748

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of **diphenyl-p-tolylphosphine**. This document provides quantitative data, detailed experimental protocols, and a conceptual visualization to aid researchers in the characterization of this important organophosphorus compound.

Data Presentation

The ³¹P NMR chemical shift of a compound is a critical parameter for its identification and characterization, reflecting the electronic environment of the phosphorus nucleus. For triarylphosphines, the chemical shifts are typically observed in a characteristic range.

| Compound | ³¹ P Chemical Shift (δ, ppm) | Solvent | Reference |
|------------------------------------|---|-------------------|---|
| Diphenyl-p-tolylphosphine (analog) | -8.8 | CDCl ₃ | External 85% H ₃ PO ₄ in D ₂ O |

Note: The reported value is for hexadeuterated tri-p-tolylphosphine, a close structural analog. The effect of deuteration on the ³¹P chemical shift is generally considered negligible.

Experimental Protocols

The acquisition of high-quality ^{31}P NMR spectra is crucial for accurate chemical shift determination. The following is a detailed methodology for a typical experiment.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of the **diphenyl-p-tolylphosphine** sample.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Ensure the solvent is of high purity to avoid extraneous signals.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Homogenization:** Gently agitate the tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe is recommended.
- **Tuning and Matching:** Tune and match the probe to the ^{31}P frequency.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent (CDCl_3) and perform shimming to optimize the magnetic field homogeneity.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).
 - **Pulse Width:** Calibrate the 90° pulse width for ^{31}P .
 - **Acquisition Time:** Typically 1-2 seconds.
 - **Relaxation Delay (d_1):** A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T_1) is necessary.

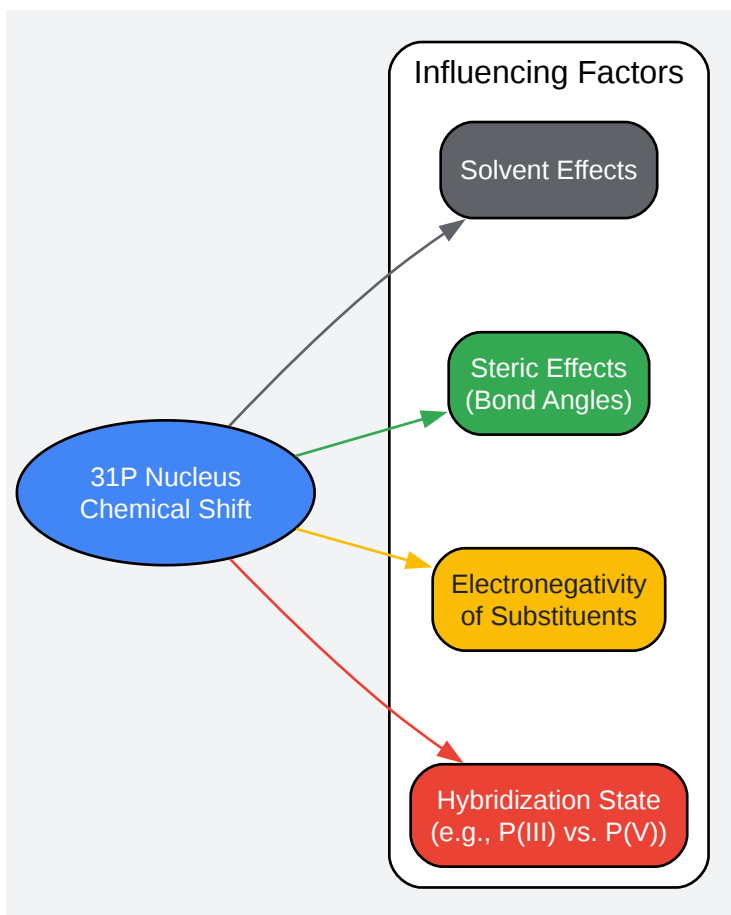
- Number of Scans: Dependent on the sample concentration, but typically ranges from 64 to 1024 scans.
- Temperature: Maintain a constant temperature, typically 298 K (25 °C).
- Referencing: The ^{31}P chemical shifts are referenced externally to an 85% solution of phosphoric acid (H_3PO_4) in D_2O , which is assigned a chemical shift of 0.0 ppm.

Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
- Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
- Chemical Shift Calibration: Calibrate the spectrum by setting the reference peak (external 85% H_3PO_4) to 0.0 ppm.

Factors Influencing ^{31}P NMR Chemical Shifts

The chemical shift of a phosphorus nucleus is a sensitive probe of its local electronic and structural environment. Several factors can influence this value, providing valuable structural information.

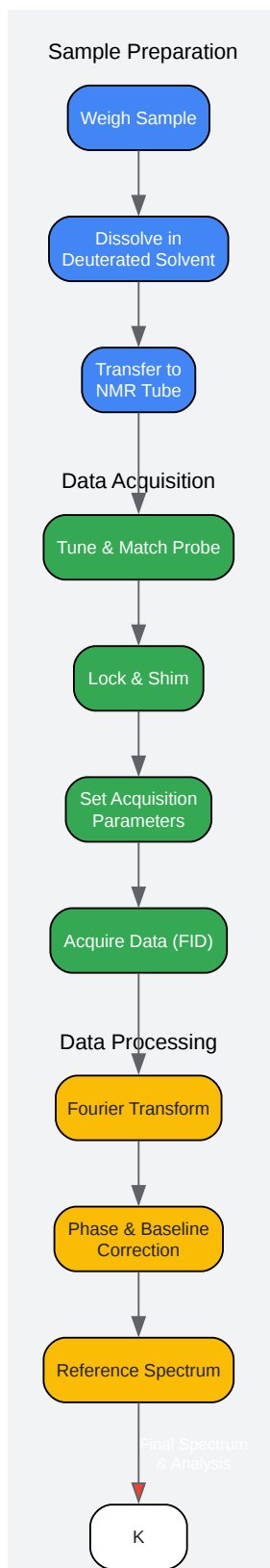


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Caption: Key factors influencing the ^{31}P NMR chemical shift.

Experimental Workflow

The process of obtaining a ^{31}P NMR spectrum follows a systematic workflow, from sample preparation to final data analysis.



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Caption: A generalized workflow for ^{31}P NMR spectroscopy.

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